molecular formula C6H8F8N2 B1608036 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine CAS No. 355-73-7

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine

Cat. No. B1608036
CAS RN: 355-73-7
M. Wt: 260.13 g/mol
InChI Key: SQYCOUFPSXBQSO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine, also known as 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, is an organic compound . It has a molecular weight of 262.10 .


Synthesis Analysis

The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine typically involves the reaction of octafluoropentanoic acid with acryloyl chloride under alkaline conditions . The specific reaction conditions and methods can vary greatly and can be adjusted based on specific needs and reaction scale .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is represented by the linear formula HOCH2(CF2)4CH2OH . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is primarily used in organic synthesis reactions as an addition reagent, alkylating agent, and nucleophilic reagent . It can react with compounds such as amino acids and amines to synthesize organic compounds .


Physical And Chemical Properties Analysis

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is a solid substance . It has a boiling point of 100 °C at 3 mmHg and a melting point of 66-70 °C . It is soluble in organic solvents such as ethanol, ether, and acetone .

Scientific Research Applications

Metal-Catalysed Diamination Reactions

Diamines are pivotal in the synthesis of natural products and pharmaceutical agents due to their presence in numerous biologically active compounds. Metal-catalysed diamination reactions have been highlighted as key processes for synthesizing chiral 1,2-diamines, which serve as crucial elements in asymmetric synthesis and catalysis. These advancements suggest a potential area where compounds like 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine could be applied, especially in the synthesis of complex natural products and drug molecules (Cardona & Goti, 2009).

Microbial Degradation and Environmental Applications

The study of microbial degradation of explosives and the transformation of nitroaromatic compounds indicates a significant role of diamines in environmental bioremediation. Such research points to the potential utility of diamine derivatives in facilitating or enhancing microbial degradation pathways, especially in treating pollutants or hazardous substances (Hawari et al., 2000).

Medicinal Applications

Diamines possess a wide range of biological activities and are foundational in numerous medicinal agents, including antiarrhythmics, antihypertensives, and anticancer drugs. The broad spectrum of biological activity associated with 1,2-diamines underscores their importance in pharmaceutical development and the potential for novel diamine compounds to contribute to this field (Michalson & Szmuszkovicz, 1989).

Material Science and Catalysis

Diamines are also integral to the development of new materials and catalysts. For example, gold clustering at the terminal functions of long-chain thiols and amines demonstrates the role of diamine structures in forming complex inorganic compounds with potential applications in nanotechnology and materials science (López‐de‐Luzuriaga et al., 1997).

Environmental Science and Pollution Control

Research on the synthesis and phase transformations involving arsenic compounds points to the critical role of diamines in environmental science, particularly in understanding the stability and solubility of pollutants and their control through advanced materials (Paktunc et al., 2008).

Mechanism of Action

The compound acts as an addition reagent, alkylating agent, and nucleophilic reagent in organic synthesis reactions .

Safety and Hazards

The compound is known to be irritating. Contact with skin, eyes, and mucous membranes may cause irritation and discomfort .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYCOUFPSXBQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381422
Record name 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine

CAS RN

355-73-7
Record name 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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